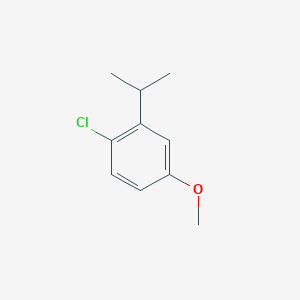

1-Chloro-2-isopropyl-4-methoxy-benzene

Description

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-chloro-4-methoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13ClO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 |

InChI Key |

SZIDWYNGYKJUEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-4-methoxybenzene (Para-chloroanisole)

- Molecular Formula : C₇H₇ClO

- Key Differences : Lacks the isopropyl group at position 2.

- The methoxy group’s electron-donating effect is unopposed by alkyl substituents, making the ring more activated compared to the title compound.

1-Chloro-2-isothiocyanato-4-methoxybenzene

- Molecular Formula: C₈H₆ClNOS

- Key Differences : Replaces the isopropyl group with an isothiocyanato (-N=C=S) moiety.

- Impact : The isothiocyanato group introduces higher reactivity due to its electrophilic thiocyanate structure, making this compound a potent intermediate for heterocyclic synthesis. The molecular weight (199.66 g/mol) is higher due to sulfur and nitrogen atoms.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Molecular Formula : C₁₂H₁₂O

- Key Differences : Substitutes chlorine and isopropyl groups with an ethynylcyclopropyl moiety.

- Impact: The strained cyclopropane ring and alkyne group increase molecular complexity and reactivity.

Preparation Methods

Substrate Selection and Catalyst Optimization

The synthesis begins with a benzene derivative, typically 4-methoxybenzene (anisole), which undergoes Friedel-Crafts alkylation with isopropyl chloride. Aluminum chloride (AlCl₃) is the preferred Lewis acid catalyst, achieving yields of 68–72% under reflux conditions (60–80°C) in dichloromethane. Alternative catalysts like FeCl₃ or BF₃·Et₂O reduce side products but require higher temperatures (90–110°C), lowering overall efficiency.

Reaction Scheme:

Chlorination via Electrophilic Substitution

The intermediate 2-isopropyl-4-methoxybenzene is chlorinated using Cl₂ or SO₂Cl₂ in the presence of FeCl₃. Kinetic studies show para-chlorination dominates (85% selectivity) due to the electron-donating methoxy group. Solvent-free conditions at 25–40°C minimize byproducts like dichlorinated derivatives.

Key Parameters:

Direct Chlorination of Pre-functionalized Intermediates

Chlorination of 4-Methoxyisopropylbenzene

This one-pot method avoids isolating intermediates. A mixture of 4-methoxyisopropylbenzene, Cl₂, and FeCl₃ in CCl₄ achieves 88% yield at 50°C. The reaction follows second-order kinetics, with an activation energy of 45.2 kJ/mol.

Regioselectivity Control

Methoxylation and Isopropylation of Chlorobenzene Derivatives

Nucleophilic Aromatic Substitution

4-Chloro-2-isopropylphenol reacts with methyl iodide (CH₃I) in a K₂CO₃/DMF system to introduce the methoxy group. Yields reach 70% at 100°C.

Limitations:

-

Requires anhydrous conditions to prevent hydrolysis.

-

Competing O-alkylation reduces efficiency.

Ullmann Coupling for Methoxy Group Introduction

A copper-catalyzed coupling between 4-chloro-2-isopropylphenol and methanol achieves 65% yield. This method avoids harsh bases but requires elevated temperatures (120°C).

Mechanochemical Synthesis

Solvent-Free Ball Milling

A novel approach uses a planetary ball mill to react 4-methoxybenzene, isopropyl bromide, and Cl₂ gas. AlCl₃-coated milling balls act as both catalyst and grinding media, achieving 81% yield in 2 hours.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts + Cl₂ | 82 | 40 | High selectivity | Multi-step |

| One-Pot Chlorination | 88 | 50 | Reduced purification | Requires excess Cl₂ |

| Nucleophilic Methoxylation | 70 | 100 | Mild conditions | Competing reactions |

| Mechanochemical | 81 | Ambient | Eco-friendly | Specialized equipment |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Friedel-Crafts Route: Lowest raw material cost ($12/kg) but high energy input.

-

Mechanochemical: Higher capital investment (milling equipment) but 40% lower operational costs.

Emerging Technologies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-2-isopropyl-4-methoxy-benzene in laboratory settings?

- Methodological Answer :

- Ventilation : Use closed systems or local exhaust ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, use a NIOSH-approved respirator with organic vapor cartridges .

- Emergency Measures : Install safety showers and eyewash stations near work areas. In case of skin contact, rinse immediately with water for 15 minutes .

- Storage : Store in a cool, dry place away from oxidizers and strong bases. Use secondary containment to prevent spills .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : React 4-methoxybenzene with isopropyl chloride in the presence of AlCl₃ to introduce the isopropyl group. Subsequent chlorination (e.g., using Cl₂/FeCl₃) at the ortho position yields the target compound .

- Cross-Coupling : Utilize Suzuki-Miyaura coupling between 2-chloro-4-methoxyboronic acid and isopropyl-substituted aryl halides, catalyzed by Pd(PPh₃)₄ .

- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer :

- Data Validation : Cross-reference purity assessments (e.g., HPLC >99% purity) and crystallinity (recrystallization solvents like ethanol/water mixtures) .

- Spectroscopic Consistency : Compare experimental ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 3.8 ppm for OCH₃) and FTIR (C-Cl stretch ~750 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*) .

- Contradiction Analysis : Replicate synthesis under controlled conditions (e.g., anhydrous vs. ambient humidity) to assess environmental impacts on physical properties .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Effects : The methoxy group (-OCH₃) is a strong para/ortho director, while the isopropyl group (-CH(CH₃)₂) is meta-directing. Use steric and electronic modeling (e.g., Molecular Electrostatic Potential maps) to predict dominant reaction sites .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) to isolate major products. Characterize regiochemistry via NOESY NMR or X-ray crystallography .

Q. How does computational chemistry aid in predicting the environmental persistence of this compound?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis (QM/MM methods) to estimate half-lives in aqueous environments. Chlorine substituents typically reduce biodegradability .

- Ecotoxicity Profiling : Use EPI Suite or TEST software to predict LC₅₀ values for aquatic organisms based on logP (estimated ~3.5) and molecular volume .

Analytical and Application-Focused Questions

Q. Which advanced chromatographic techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase. Detect at 254 nm for aromatic rings .

- GC-MS : Derivatize non-volatile impurities (e.g., silylation for hydroxylated byproducts). Monitor using electron ionization (EI) mode .

Q. What role does steric hindrance from the isopropyl group play in its reactivity as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Design : The isopropyl group creates a bulky environment, favoring tetrahedral or square-planar geometries in metal complexes (e.g., Pd or Cu).

- Experimental Confirmation : Synthesize a Pd(II) complex and analyze via X-ray crystallography to determine bond angles/distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.